5-[(3-chloro-2-methylphenoxy)methyl]-2-furaldehyde
Description
5-[(3-Chloro-2-methylphenoxy)methyl]-2-furaldehyde is a furan-derived aldehyde featuring a substituted phenoxy group at the 5-position of the furan ring. This compound belongs to a broader class of furanic aldehydes, which are characterized by their versatile reactivity and applications in pharmaceuticals, agrochemicals, and materials science. The 3-chloro-2-methylphenoxy substituent introduces steric and electronic effects that influence its physicochemical properties, such as solubility, melting point, and thermodynamic stability, compared to simpler furfural derivatives like 5-(hydroxymethyl)-2-furaldehyde (HMF) or 5-(nitrophenyl)-2-furaldehyde oximes .
Properties
IUPAC Name |
5-[(3-chloro-2-methylphenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c1-9-12(14)3-2-4-13(9)16-8-11-6-5-10(7-15)17-11/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMPGBIROMCRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)OCC2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192726 | |
| Record name | 5-[(3-Chloro-2-methylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-87-1 | |
| Record name | 5-[(3-Chloro-2-methylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3-Chloro-2-methylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3-chloro-2-methylphenoxy)methyl]-2-furaldehyde typically involves the reaction of 3-chloro-2-methylphenol with furfural under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-[(3-chloro-2-methylphenoxy)methyl]-2-furaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-[(3-chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid.
Reduction: 5-[(3-chloro-2-methylphenoxy)methyl]-2-furanmethanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-[(3-chloro-2-methylphenoxy)methyl]-2-furaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of chlorinated phenoxy groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity makes it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-[(3-chloro-2-methylphenoxy)methyl]-2-furaldehyde involves its interaction with specific molecular targets. The chlorinated phenoxy group can interact with enzymes and receptors, potentially leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, altering their function.
Comparison with Similar Compounds
Table 1: Comparative Physical Properties of Selected Furanic Aldehydes
Key Observations :
- Core Heterocycle : Replacement of the furan ring with thiophene (e.g., compound 1b) reduces melting point and yield, likely due to differences in aromaticity and solubility .
- Substituent Effects : Chlorinated aryl groups (e.g., 4-chlorophenyl in 1a) enhance thermal stability compared to hydroxymethyl (HMF), which decomposes at lower temperatures .
- Positional Isomerism : In nitrophenyl derivatives, the nitro group's position (para vs. meta) significantly alters thermodynamic properties, such as sublimation enthalpy and vapor pressure .
Thermodynamic and Reactivity Profiles
- Enthalpy of Sublimation : 5-(Nitrophenyl)-2-furaldehyde oximes exhibit enthalpy values ranging from 90–110 kJ/mol, depending on nitro group positioning. Chlorinated derivatives like the target compound likely have higher enthalpies due to stronger intermolecular interactions (e.g., halogen bonding) .
- Synthetic Reactivity: The aldehyde group in this compound can undergo condensation reactions, similar to HMF, to form Schiff bases or heterocycles. However, the bulky 3-chloro-2-methylphenoxy group may sterically hinder reactions compared to HMF’s hydroxymethyl substituent .
Biological Activity
5-[(3-chloro-2-methylphenoxy)methyl]-2-furaldehyde is a compound that has garnered interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.
- Chemical Formula : C₁₂H₉ClO₃
- CAS Number : 438220-92-9
- Molecular Weight : 232.65 g/mol
Pharmacological Activities
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of furaldehyde compounds exhibit significant antimicrobial properties. For instance, studies have shown that furan derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Antitumor Activity
Furaldehyde derivatives are also noted for their antitumor effects. Compounds similar to this compound have been tested against cancer cell lines, demonstrating cytotoxicity through induction of apoptosis and inhibition of cell proliferation. The specific pathways involved may include the modulation of signaling cascades such as phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways .
Enzyme Inhibition
This compound has been explored for its potential to inhibit specific enzymes linked to disease processes. For example, it has been shown to act as an inhibitor of HCV NS5B polymerase, which is crucial in hepatitis C virus replication. This suggests a role in antiviral therapies .
The mechanisms by which this compound exerts its biological effects include:
- Cell Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : The activation of caspases and other apoptotic markers has been observed in cancer cells treated with furan derivatives.
- Enzyme Interaction : Binding to active sites of enzymes prevents substrate access, thereby inhibiting their activity.
Case Studies
Several studies have investigated the biological activities of furan derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of furan derivatives exhibited potent antibacterial activity against multidrug-resistant strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL .
- Cytotoxicity in Cancer Cells : In vitro assays showed that treatment with furaldehyde derivatives led to a significant reduction in viability in human breast cancer cell lines (MCF-7), with IC50 values around 15 µM .
- Enzyme Inhibition : A recent investigation showed that the compound inhibited HCV replication in vitro by targeting NS5B polymerase, providing insights into its potential use in antiviral therapies .
Data Table: Biological Activities Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
